sodium;4-methylpiperazine-1-carbodithioate
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Overview
Description
Sodium 4-methylpiperazine-1-carbodithioate is a chemical compound with the molecular formula C6H11N2S2.Na. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-methylpiperazine-1-carbodithioate can be synthesized through the reaction of 4-methylpiperazine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of sodium 4-methylpiperazine-1-carbodithioate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-methylpiperazine-1-carbodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-methylpiperazine-1-carbodithioate involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s sulfur atoms play a crucial role in binding to metal ions, which can then participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Sodium dimethyldithiocarbamate
- Sodium pyrrolidine dithiocarbamate
Uniqueness
Sodium 4-methylpiperazine-1-carbodithioate is unique due to its piperazine ring, which imparts distinct chemical and biological properties. Compared to other dithiocarbamates, it has a higher affinity for certain metal ions and exhibits different reactivity patterns .
Properties
IUPAC Name |
sodium;4-methylpiperazine-1-carbodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVEDOCKBMPHK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2NaS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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